2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution Reactions:
Acylation: The final step involves the acylation of the pyridazinone derivative with 4-methylbenzylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the pyridazinone core can yield dihydropyridazine derivatives.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with antimicrobial properties.
Uniqueness
2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its pyridazinone core and aromatic substitutions provide a versatile platform for further chemical modifications and functionalization.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-3-7-17(8-4-15)13-22-20(25)14-24-21(26)12-11-19(23-24)18-9-5-16(2)6-10-18/h3-12H,13-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYHVSPBDPSCAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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